molecular formula C22H19NO2 B156005 3,4-Dibenzyloxyphenylacetonitrile CAS No. 1699-60-1

3,4-Dibenzyloxyphenylacetonitrile

Cat. No. B156005
CAS RN: 1699-60-1
M. Wt: 329.4 g/mol
InChI Key: JVNGVPICFBYTGS-UHFFFAOYSA-N
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Patent
US05498746

Procedure details

A mixture consisting of one mole (149 g) of 4,5-dihydroxyphenylacetonitrile prepared in stage 1, two moles of potassium carbonate (276 g) and 2.2 moles (278.5 g) of benzyl chloride in 745 ml of dimethylformamide is heated to 105°-110° C. for approximately 30 minutes. At the end of the reaction, the reaction mixture is diluted with 2.5 kg of a mixture of ice and water, and is neutralized with hydrochloric acid while being briskly stirred. The expected product, which has precipitated, is filtered off, washed with water, and is again mixed into a paste with ethanol and then with isopropyl:ether.
Quantity
149 g
Type
reactant
Reaction Step One
Quantity
276 g
Type
reactant
Reaction Step Two
Quantity
278.5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
745 mL
Type
solvent
Reaction Step Five
[Compound]
Name
mixture
Quantity
2.5 kg
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:7](O)=[CH:6][C:5]([CH2:9][C:10]#[N:11])=[CH:4][CH:3]=1.[C:12](=[O:15])([O-])[O-].[K+].[K+].[CH2:18](Cl)[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1.Cl>CN(C)C=O.O>[CH2:18]([O:1][C:2]1[C:7]([O:15][CH2:12][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)=[CH:6][C:5]([CH2:9][C:10]#[N:11])=[CH:4][CH:3]=1)[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
149 g
Type
reactant
Smiles
OC1=CC=C(C=C1O)CC#N
Step Two
Name
Quantity
276 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
278.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
745 mL
Type
solvent
Smiles
CN(C=O)C
Step Six
Name
mixture
Quantity
2.5 kg
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
while being briskly stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated to 105°-110° C. for approximately 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
At the end of the reaction
CUSTOM
Type
CUSTOM
Details
The expected product, which has precipitated
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
washed with water
ADDITION
Type
ADDITION
Details
is again mixed into a paste with ethanol

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1OCC1=CC=CC=C1)CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.